molecular formula C14H10N4O B12932938 N-(1,2,3-benzotriazin-4-yl)benzamide CAS No. 500583-82-4

N-(1,2,3-benzotriazin-4-yl)benzamide

Cat. No.: B12932938
CAS No.: 500583-82-4
M. Wt: 250.25 g/mol
InChI Key: KTEUKMINXQZENT-UHFFFAOYSA-N
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Description

Structural Significance within Nitrogen-Containing Heterocycles

The 1,2,3-benzotriazin-4(3H)-one structure is characterized by a benzene (B151609) ring fused to a 1,2,3-triazine (B1214393) ring, which contains three adjacent nitrogen atoms, and a ketone group at the 4-position. This arrangement imparts a distinct electronic and steric character to the molecule. The presence of multiple nitrogen atoms allows for a range of potential intermolecular interactions, including hydrogen bonding. The scaffold is considered a valuable precursor for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles that have applications in pharmaceuticals and industrial chemicals. researchgate.net

Historical Development of Synthetic Approaches to Benzotriazinones

The traditional and most common method for the synthesis of the 1,2,3-benzotriazin-4(3H)-one scaffold involves the diazotization of 2-aminobenzamides or their corresponding esters, such as methyl anthranilate. nih.govacs.org This method typically employs sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. acs.org While effective, this approach has limitations due to the harsh reaction conditions and the potential for the formation of undesirable byproducts. acs.org

In recent years, a number of alternative and milder synthetic routes have been developed. These include protocols that utilize polymer-supported nitrite reagents and p-toluenesulfonic acid. nih.gov Other modern approaches have explored palladium-catalyzed annulation reactions of 1,3-diaryltriazenes in the presence of carbon monoxide, as well as oxidative rearrangements of 3-aminoindazoles. nih.govacs.org A noteworthy advancement is the development of a photochemical cyclization of acyclic aryl triazine precursors. nih.gov This method, which uses violet light, proceeds through a nitrogen-centered Norrish-type reaction and offers a green, scalable, and user-friendly alternative to traditional methods. nih.gov

Conceptual Framework for Investigating Reactivity and Transformations of the Core Scaffold

The reactivity of the 1,2,3-benzotriazin-4(3H)-one scaffold is largely dominated by its ability to undergo denitrogenative transformations. researchgate.netresearchgate.net Upon thermal, photochemical, or metal-catalyzed activation, the triazine ring can extrude a molecule of nitrogen gas (N₂), generating a highly reactive intermediate. This intermediate can then participate in a variety of annulation and cross-coupling reactions. researchgate.netresearchgate.net

This reactivity has been harnessed for the synthesis of a diverse array of ortho-functionalized benzamides and other heterocyclic systems. researchgate.net For instance, in the presence of transition metal catalysts such as nickel or palladium, 1,2,3-benzotriazin-4(3H)-ones can react with alkenes, alkynes, and aryl halides to produce isoquinolinones, 3,4-dihydroisoquinolin-1(2H)-ones, and ortho-arylated benzamides, respectively. researchgate.netresearchgate.net Furthermore, visible-light-mediated reactions have emerged as a powerful tool, often proceeding through a radical anion intermediate and offering unique selectivity compared to metal-catalyzed pathways. researchgate.net The thermolysis of 1,2,3-benzotriazin-4(3H)-one itself leads to the formation of quinazolino[3,2-c] nih.govacs.orgnih.govbenzotriazin-8-one.

N-(1,2,3-Benzotriazin-4-yl)benzamide: Synthesis and Properties

While the 1,2,3-benzotriazin-4(3H)-one scaffold itself is well-studied, specific research on this compound is less prevalent in the surveyed literature. However, based on the established reactivity of the parent scaffold, a plausible synthetic pathway and expected properties can be described.

The synthesis of this compound would likely involve the acylation of the N-3 position of the 1,2,3-benzotriazin-4(3H)-one ring with benzoyl chloride or a related benzoylating agent. This reaction would substitute the hydrogen atom on the nitrogen with a benzoyl group.

Detailed experimental data for this compound, such as its precise melting point, spectroscopic characteristics (NMR, IR, Mass Spectrometry), and specific reaction yields, are not extensively reported in the available literature. However, data for the parent scaffold and related benzamide (B126) derivatives can provide a useful reference point.

Table 1: Physicochemical and Spectroscopic Data of 1,2,3-Benzotriazin-4(3H)-one and a Representative Benzamide Derivative

Property1,2,3-Benzotriazin-4(3H)-oneN-Benzothiazol-2-yl Benzamide Derivative (for comparison)
Molecular Formula C₇H₅N₃O nist.govC₁₄H₉N₃OS (varies with substitution)
Molecular Weight 147.13 g/mol nih.govVaries with substitution
Appearance Tan or off-white powder nih.govVaries
Melting Point 210-218 °C (decomposes) nih.govVaries
Solubility Soluble in alkaline solutions and organic bases nih.govVaries
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons typically appear in the range of 7.3-8.1 ppm. The NH proton signal is also expected.Aromatic and amide protons would be observed. For a related compound, signals were seen at 8.75 (s, 1H, NH), 8.14–8.38 (m, 4H, CH), 6.85–8.03 (m, 4H, CH), 7.06–7.38 (m, 4H, CH), 2.59 (s, 1H, NH). japsonline.com
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons and a carbonyl carbon signal are characteristic.For a related compound, signals were seen at 176.08 (C=N), 166.34 (C=O), and various aromatic signals. japsonline.com
IR (KBr, cm⁻¹) Characteristic peaks for C=O stretching, N-H stretching, and aromatic C-H and C=C stretching would be present.For a related compound, peaks were observed at >3500 (NH stretch), >3000 (aromatic CH stretch), and around 1667 (C=O stretch). japsonline.com

Note: The data for the N-benzothiazol-2-yl benzamide derivative is provided as a representative example of a complex benzamide and is not directly for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500583-82-4

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-(1,2,3-benzotriazin-4-yl)benzamide

InChI

InChI=1S/C14H10N4O/c19-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-18-17-13/h1-9H,(H,15,16,17,19)

InChI Key

KTEUKMINXQZENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for the 1,2,3 Benzotriazine 4 3h One Nucleus

Classical and Established Cyclization Pathways

Traditional and well-established methods for constructing the 1,2,3-benzotriazin-4(3H)-one nucleus have long been the foundation of its synthesis, relying on fundamental organic reactions.

Diazotization of 2-Aminobenzamides and Related Precursors

The most common and historically significant method for preparing 1,2,3-benzotriazin-4(3H)-ones is the diazotization of 2-aminobenzamide (B116534) or its derivatives. acs.org This reaction typically involves treating the 2-aminobenzamide precursor with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. acs.orgnih.gov While effective, this classical approach has limitations, including the use of harsh acidic conditions and the potential generation of toxic nitrogen oxides. acs.orgnih.gov

To address these drawbacks, milder and more efficient protocols have been developed. A notable advancement is a one-pot synthesis that utilizes a polymer-supported nitrite reagent and p-toluenesulfonic acid (p-TsOH). rsc.org This method facilitates the diazotization and subsequent cyclization of a wide array of 2-aminobenzamides at room temperature, producing the desired 1,2,3-benzotriazin-4(3H)-ones in good to excellent yields. rsc.org The process is compatible with various functional groups on the aromatic ring and the amide nitrogen. rsc.org

Table 1: One-Pot Synthesis of 1,2,3-Benzotriazin-4(3H)-ones from 2-Aminobenzamides Data sourced from McGrory et al., 2021. rsc.org

Precursor (2-Aminobenzamide) Substituent Yield (%)
6a 4-F 83
6b 4-Cl 88
6c 4-Br 91
6d 4-CN 81
6e 4-NO₂ 74
6f 5-F 80
6g 5-Cl 85
6h 5-Br 89
6i 5-OMe 53
6j 3,5-di-Cl 71
6k 3,5-di-Br 78

Oxidative Rearrangement Strategies (e.g., from 3-Aminoindazoles)

A novel and efficient pathway to functionalized 1,2,3-benzotriazine-4(3H)-ones involves the oxidative rearrangement of 3-aminoindazoles. acs.orgnih.govresearchgate.net This method provides a significant advantage by operating under mild, ambient temperature conditions. organic-chemistry.org The reaction is facilitated by using water as a cosolvent, which promotes a halogen-induced ring expansion of the 3-aminoindazole substrate under oxidative conditions. nih.govorganic-chemistry.org

An optimized protocol employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the source of bromine and ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant in a mixture of acetonitrile (B52724) and water. organic-chemistry.org This acid-free procedure does not require an inert atmosphere and demonstrates a broad tolerance for various functional groups, including chloro, bromo, nitro, and ester groups. organic-chemistry.org Isotope labeling studies have confirmed that the carbonyl oxygen in the final product originates from water. organic-chemistry.org

Table 2: Oxidative Rearrangement of 3-Aminoindazoles to 1,2,3-Benzotriazin-4(3H)-ones Data sourced from Zhou et al., 2018. organic-chemistry.org

3-Aminoindazole Precursor Substituent Yield (%)
1a H 68
1b 5-Cl 65
1c 5-Br 62
1d 5-NO₂ 55
1e 5-CO₂Me 61
1f 6-Cl 63
1g 6-Br 60
1h 7-Cl 58

Redox Cyclization Protocols (e.g., of Amides and Sulfonamides with Nitrous Oxide)

Another synthetic strategy is the redox cyclization of benzamides. In a method reported by Cui and co-workers, benzamides are treated with sec-butyl lithium followed by nitrous oxide (N₂O) to yield the 1,2,3-benzotriazin-4(3H)-one ring system. acs.orgnih.gov This protocol represents an alternative approach that circumvents the use of traditional diazotizing agents.

Transition Metal-Catalyzed Synthesis of the Benzotriazinone System

The application of transition metal catalysis has introduced sophisticated and efficient methods for constructing complex heterocyclic scaffolds, including the 1,2,3-benzotriazin-4(3H)-one nucleus.

Cobalt(III)-Catalyzed C-H Amidation and Subsequent Cyclization

Transition-metal-catalyzed C-H bond functionalization has become a powerful tool in organic synthesis. bohrium.comnih.gov Cobalt-catalyzed C-H amidation, in particular, offers a step-economic approach to forming C-N bonds. researchgate.netrsc.org This strategy typically involves a directing group on the substrate that coordinates to the metal center, guiding the amidation to a specific C-H bond. researchgate.net While cobalt catalysis has been successfully used to create various nitrogen-containing heterocycles, its specific application for the direct synthesis of the 1,2,3-benzotriazin-4(3H)-one core via C-H amidation and subsequent cyclization is an area of ongoing development. bohrium.comresearchgate.net The general principle involves the coupling of an aryl precursor, often with a directing group, with an amidating reagent in the presence of a cobalt catalyst to forge the key bonds necessary for the heterocyclic ring. researchgate.net

Palladium-Catalyzed Carbonylative Annulation Reactions

Palladium catalysis is a versatile tool for constructing carbonyl-containing compounds. researchgate.net A notable application in the synthesis of the benzotriazinone system is the palladium-catalyzed annulation reaction reported by Sankararaman and co-workers. acs.orgnih.gov This method converts 1,3-diaryltriazenes into 1,2,3-benzotriazin-4(3H)-ones using carbon monoxide (CO) as the carbonyl source. acs.orgnih.gov This carbonylative annulation provides a direct route to the desired heterocyclic core. Additionally, palladium catalysis is instrumental in the denitrogenative carbonylation of pre-formed benzotriazinones to synthesize other molecules like phthalimides and phthalic diamides, showcasing the versatility of this metal in the chemistry of benzotriazinones. doi.orgnih.gov

Photochemical and Light-Mediated Cyclization Techniques

Photochemical methods provide a powerful and often milder alternative to traditional thermal reactions for the synthesis of complex molecules. These techniques harness the energy of light to initiate reactions, frequently enabling unique transformations that are inaccessible by other means.

Visible Light-Mediated Nitrogen-Centered Norrish Reaction

A novel and efficient protocol for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones has been developed utilizing a photocyclization reaction of acyclic aryl triazine precursors. nih.govnih.gov This method is notable for its use of visible violet light (420 nm) and its operational simplicity, requiring no additives or photocatalysts. nih.govacs.org The reaction proceeds via a mechanism described as an unprecedented variation of the classical Norrish Type II reaction, involving a nitrogen-centered nih.govnih.gov-hydrogen shift, followed by fragmentation and the formation of N–N bonds. nih.govacs.org

This transformation is particularly well-suited to continuous flow reactor technology, which allows for excellent yields to be achieved in residence times as short as 10 minutes. nih.govnih.gov The use of a flow system enhances scalability, process robustness, and safety. nih.gov The method demonstrates significant green credentials by employing visible light at ambient temperatures and simplifying product isolation, offering a distinct advantage over classical methods that often rely on strong acids and nitrite reagents. nih.govorganic-chemistry.org The reaction exhibits a broad substrate scope, accommodating various aryl and secondary amides and producing the desired benzotriazin-4(3H)-one products in high chemical yields, with N-methylacetamide as the sole byproduct. nih.gov

Table 1: Substrate Scope for Visible Light-Mediated Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

This table is based on data from a continuous flow process using violet light (420 nm).

Starting Material (Aryl Triazine Precursor)Solvent SystemResidence Time (min)Yield (%)
N/AMeCN/H₂O10~99
N/AMeOH/DCM10~99

Note: Specific precursor structures were not detailed in the source material, but near-quantitative yields were reported for optimized solvent systems. nih.gov

Metal-Free and Alternative Synthetic Strategies

The development of metal-free synthetic routes is a significant goal in modern chemistry, aimed at reducing cost, toxicity, and environmental impact associated with metal catalysts. These strategies often rely on the inherent reactivity of organic molecules under specific conditions.

Intramolecular Heterocyclization of p-Tosylmethyl Isocyanide Derivatives

An efficient, metal-free methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govorganic-chemistry.orgnih.govtriazines from 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives. nih.govorganic-chemistry.org This process operates under basic conditions and involves an intramolecular heterocyclization, followed by the insertion of an alcohol or phenol. nih.govacs.org The reaction leverages the acidic α-carbon of p-Tosylmethyl isocyanide (TosMIC) derivatives and the propensity of the isocyanide and tosyl groups to act as leaving groups. nih.gov

The reaction is initiated by the deprotonation of the α-carbon of the TosMIC moiety. acs.org The resulting anion undergoes a nucleophilic attack on the adjacent azide (B81097) group, leading to cyclization and subsequent loss of the tosyl group to form the benzotriazine ring. organic-chemistry.org This method is characterized by its broad scope and good to excellent yields, providing a valuable alternative to syntheses requiring harsh acidic conditions or metal catalysis. nih.govacs.org Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism. nih.govorganic-chemistry.org

Table 2: Synthesis of 4-Substituted Benzo[d] nih.govorganic-chemistry.orgnih.govtriazines via Heterocyclization

This table shows representative products obtained from the reaction of 1-azido-2-[isocyano(p-tosyl)methyl]benzene with various alcohols and phenols under basic conditions (NaH). nih.gov

Starting IsocyanideAlcohol/PhenolProductYield (%)
1-Azido-2-[isocyano(tosyl)methyl]benzeneAllyl alcohol4-(Allyloxy)benzo[d] nih.govorganic-chemistry.orgnih.govtriazine88
1-Azido-2-[isocyano(tosyl)methyl]benzeneButan-1-ol4-Butoxybenzo[d] nih.govorganic-chemistry.orgnih.govtriazine74
1-Azido-2-[isocyano(tosyl)methyl]benzenetert-Butanol4-(tert-Butoxy)benzo[d] nih.govorganic-chemistry.orgnih.govtriazine40

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a streamlined approach for the production of compound libraries, which is highly valuable in drug discovery. scielo.br This technique simplifies purification by immobilizing the substrate on a solid support, allowing excess reagents and byproducts to be washed away.

A robust solid-phase synthesis of 1,2,3-benzotriazin-4-ones has been successfully developed using SynPhase™ Lanterns. scielo.brplu.mx The key transformation is the diazotization and subsequent cyclization of resin-bound 2-aminobenzamides. scielo.brscienceopen.com

The synthetic sequence begins with the preparation of the 2-aminobenzamide precursors, which are assembled on the solid support from various amines and 2-nitrobenzoic acids. scielo.br The nitro group is then reduced to an amine. The crucial cyclization step is achieved through diazotization of the resulting arylamine with sodium nitrite in an acidic medium, such as acetic acid in water. researchgate.net For substrates requiring cleavage from the resin, highly acidic conditions with trifluoroacetic acid (TFA) are used to release the final product. researchgate.net

This methodology has been shown to be effective for producing a range of 1,2,3-benzotriazin-4-ones with substitutions on both the N-3 position and the aromatic ring, all with high purity. scielo.br The use of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) was found to be crucial for achieving complete acylation in the initial coupling step with 2-nitrobenzoic acids. scielo.br

Table 3: Examples of 1,2,3-Benzotriazin-4-ones Synthesized via Solid-Phase Methodology

This table highlights the diversity of structures achieved with high purity using the solid-phase approach. scielo.br

Amine Precursor2-Nitrobenzoic Acid PrecursorProductPurity (%)
Alkylamine on resin2-Nitrobenzoic acidN-Alkyl-1,2,3-benzotriazin-4-oneHigh
Phenylalanine ester on resin2-Nitrobenzoic acidN-(Aryl)-1,2,3-benzotriazin-4-oneHigh
3-Aminobenzoic acid ester on resinSubstituted 2-nitrobenzoic acids3-(Substituted-phenyl)-1,2,3-benzotriazin-4-onesHigh

Transformations and Divergent Reactivity of 1,2,3 Benzotriazine 4 3h Ones

Denitrogenative Annulation Reactions

Denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones involve the loss of a nitrogen molecule, followed by the formation of a new ring structure. These reactions provide efficient pathways to synthesize various heterocyclic compounds.

A significant transformation of 1,2,3-benzotriazin-4(3H)-ones is their reaction with alkynes in the presence of a nickel(0) catalyst to produce isoquinolone derivatives. acs.orgacs.org This process, known as denitrogenative transannulation, is a highly effective method for constructing the isoquinolone core with excellent yields and high regioselectivity. acs.org

The reaction mechanism is understood to proceed through four key steps:

Nitrogen Extrusion: The process begins with the oxidative insertion of nickel(0) into the benzotriazinone ring, which prompts the elimination of a stable dinitrogen molecule. acs.orgacs.orgacs.org This step results in the formation of a five-membered azanickelacycle intermediate. acs.org

Carbometalation: The alkyne substrate then interacts with the azanickelacycle.

Ni–C Bond Insertion: The alkyne inserts into the nickel-carbon bond of the intermediate, which has been identified as the rate-determining step of the transformation. acs.orgacs.org

Reductive Elimination: The final step is a reductive elimination from the nickel center, which releases the isoquinolone product and regenerates the active nickel(0) catalyst. acs.orgacs.org

Density Functional Theory (DFT) calculations have provided significant insights into the reaction's mechanics, reactivity, and selectivity. acs.orgacs.org Studies have shown that electronic effects of substituents on both the benzotriazinone's nitrogen atom and the alkyne play a major role in the reaction's high reactivity and regioselectivity. acs.org For instance, phenyl groups on the N-atom of the benzotriazinone contribute to this efficiency. acs.org Furthermore, in reactions involving unsymmetrical alkynes, π-π stacking interactions between a phenyl substituent on the alkyne and the triazole ring can influence the high regioselectivity observed. acs.org This methodology has been successfully applied to the asymmetric synthesis of axially chiral isoquinolones with high enantioselectivity. acs.orgacs.org An alternative eco-friendly approach using catalyst-free and external reductant-free electrolysis conditions has also been developed to produce isoquinolin-1(2H)-ones from benzotriazinones and alkynes. bohrium.comnih.gov

Table 1: Examples of Nickel-Catalyzed Annulation of Benzotriazinones with Alkynes

Benzotriazinone SubstrateAlkyne SubstrateProductYieldReference
N-Phenyl-1,2,3-benzotriazin-4(3H)-oneDiphenylacetylene2,3,4-Triphenylisoquinolin-1(2H)-oneHigh acs.org
N-Methyl-1,2,3-benzotriazin-4(3H)-onePhenylacetylene3-Phenyl-2-methylisoquinolin-1(2H)-oneGood acs.org
N-Naphthyl-1,2,3-benzotriazin-4(3H)-oneBulky Internal AlkynesAxially Chiral IsoquinolonesExcellent acs.org

In a display of divergent reactivity, 1,2,3-benzotriazin-4(3H)-ones can be steered towards the synthesis of 3-substituted isoindolinones through a visible-light-mediated photocatalytic reaction with alkenes. uow.edu.au This outcome is notably different from the nickel-catalyzed reaction with alkenes, which typically yields 3,4-dihydroisoquinolin-1(2H)-ones. acs.orguow.edu.au

The photocatalytic pathway is initiated by the denitrogenation of the benzotriazinone, followed by a unique nitrogen-mediated hydrogen atom shift. uow.edu.au This process allows for the regioselective insertion of an alkene, leading exclusively to the formation of the isoindolinone scaffold, a structural motif present in numerous biologically active molecules. uow.edu.au This metal-free method is compatible with a range of activated terminal alkenes as well as cyclic α,β-unsaturated esters and ketones. uow.edu.aursc.org It also demonstrates wide functional group tolerance for various N-substituents on the benzotriazinone ring. uow.edu.au The practical utility of this reaction has been confirmed through gram-scale synthesis. uow.edu.aursc.org

Mechanistic studies, both experimental and computational, have been conducted to understand the unique product selectivity observed in this photocatalytic system compared to transition-metal-catalyzed pathways. uow.edu.au Another approach describes the synthesis of isoindolinones and isoquinolinones from 1,2,3-benzotriazin-4(3H)-ones under visible light, proceeding via an electron donor–acceptor (EDA) complex without the need for an external photocatalyst. rsc.org

An efficient, metal-free method for the synthesis of N-aryl and N-alkyl phthalimides involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov This reaction utilizes trimethylsilyl (B98337) cyanide (TMSCN) as both the cyanide source and a carbon monoxide (CO) surrogate. acs.org The transformation is scalable, operationally straightforward, and proceeds with high functional group tolerance, providing a diverse array of phthalimide (B116566) derivatives in good to excellent yields. acs.orgnih.gov

The reaction is believed to follow a denitrogenative cyanation pathway. acs.orgnih.gov This method provides a safer alternative to traditional phthalimide syntheses which may require metal catalysts or the direct use of toxic carbon monoxide gas. acs.orgacs.org The scope of the reaction is broad, successfully accommodating various N-aryl and N-alkyl substituted benzotriazinones. acs.org For example, N-benzyl, propargyl, and n-butyl substituted benzotriazinones all participate effectively, yielding the corresponding N-alkylated phthalimides in good to high yields (77-87%). acs.org Benzotriazinones with methyl and ester groups on the benzene (B151609) ring also react well. acs.org However, substrates with certain halogen substituents, such as 6-bromo and 7-fluoro groups, have been shown to give lower yields of the desired phthalimide products. acs.org The utility of this protocol has been demonstrated in the synthesis of a tyrosinase inhibitor analogue. acs.orgnih.gov

Table 2: Substrate Scope for Denitrogenative Cyanation to Phthalimides

N-Substituent on BenzotriazinoneBenzene Ring SubstituentProduct TypeYield RangeReference
Aryl (various)HN-Aryl PhthalimideGood to Excellent acs.orgnih.gov
BenzylHN-Benzyl Phthalimide77-87% acs.org
PropargylHN-Propargyl Phthalimide77-87% acs.org
n-ButylHN-n-Butyl Phthalimide77-87% acs.org
PhenylMethyl, EsterSubstituted N-Aryl PhthalimideGood acs.org
Phenyl6-BromoSubstituted N-Aryl Phthalimide30% acs.org
Phenyl7-FluoroSubstituted N-Aryl Phthalimide27% acs.org

Denitrogenative Cross-Coupling Reactions

Denitrogenative cross-coupling reactions represent another major class of transformations for 1,2,3-benzotriazin-4(3H)-ones. In these reactions, the benzotriazinone acts as a precursor to an aryl metallic intermediate after nitrogen extrusion, which then couples with various partners.

A palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction provides an efficient route for the ortho-arylation and ortho-alkenylation of benzamides, starting from 1,2,3-benzotriazin-4(3H)-ones and organoboronic acids. rsc.org This denitrogenative process is compatible with a wide variety of aryl and alkenyl boronic acids, including heteroaromatic ones, affording the desired ortho-substituted benzamides in good to high yields. rsc.org

The reaction is believed to proceed via the formation of a five-membered aza-palladacycle intermediate following the extrusion of nitrogen. rsc.org This intermediate then undergoes transmetalation with the organoboronic acid and subsequent reductive elimination to yield the final product. The application of this reaction has been extended to the use of phenyl boronate esters as coupling partners. rsc.org Furthermore, the ortho-alkenylated benzamide (B126) products can be readily converted to their corresponding ortho-alkylated derivatives through a subsequent reduction reaction. rsc.org A similar palladium-catalyzed approach has been developed for ortho-methylation and ortho-ethylation using specific organoaluminum reagents like DABAL-Me₃ and triethylaluminum (B1256330). acs.orgnih.gov

The ortho-arylation of benzamide derivatives can be achieved through a nickel-catalyzed cross-electrophile coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides. scispace.comnih.govacs.org This transformation involves the coupling of two different electrophiles, mediated by a nickel catalyst and a stoichiometric reductant, typically zinc (Zn) or manganese (Mn) powder. scispace.comnih.govmdpi.comnih.gov

The key to this reaction is the denitrogenative ring-opening of the benzotriazinone to form a reactive nickel intermediate, which then couples with the aryl bromide. scispace.comnih.gov The method displays good functional group tolerance and has been used to generate a diverse array of ortho-arylated benzamides, with 29 examples showing yields ranging from 42% to 93%. scispace.comnih.govacs.org The scalability of this process has also been demonstrated. scispace.comnih.gov This approach has been extended to the coupling of N-alkyl-1,2,3-benzotriazinones with alkyl tosylates and mesylates, providing access to ortho-alkyl secondary benzamides. mdpi.comnih.gov A notable observation in these reactions is the significant electronic effect of the N-substituent on the benzotriazinone. mdpi.comnih.gov

Table 3: Comparison of Denitrogenative Cross-Coupling Reactions

Reaction TypeCatalyst SystemCoupling PartnerProductKey FeaturesReference
Suzuki-Miyaura TypePalladium / LigandOrganoboronic AcidsOrtho-arylated/alkenylated benzamidesBroad scope for aryl/alkenyl boronic acids. rsc.org
Cross-Electrophile CouplingNickel / Ligand / Reductant (Zn or Mn)Aryl BromidesOrtho-arylated benzamidesCouples two electrophiles; good functional group tolerance. scispace.comnih.govacs.org
Cross-Electrophile CouplingNickel / Co-catalyst (TBAI) / MnAlkyl SulfonatesOrtho-alkyl secondary benzamidesUses non-halide derivatives; shows steric acceleration. mdpi.comnih.gov
Methylation/EthylationPalladium / LigandOrganoaluminum ReagentsOrtho-methylated/ethylated benzamidesUses stable, solid organoaluminum reagents. acs.orgnih.gov

Low-Valent Metal Catalysis for Denitrogenation

Low-valent transition metals, such as palladium (Pd) and nickel (Ni), have proven to be highly effective catalysts for the denitrogenative functionalization of 1,2,3-benzotriazin-4(3H)-ones. doi.org These reactions typically proceed through a common mechanistic pathway involving the oxidative addition of the benzotriazinone to the low-valent metal center. This is followed by the facile extrusion of dinitrogen, which leads to the formation of a five-membered azametallacycle intermediate. This key intermediate can then be intercepted by a variety of coupling partners to afford diverse ortho-functionalized benzamides. acs.org

A notable application of this methodology is the palladium-catalyzed ortho-alkylation of N-substituted 1,2,3-benzotriazin-4(3H)-ones. In a significant development, a commercially available catalyst system comprising Pd(OAc)₂ and XantPhos has been utilized for the denitrogenative cross-coupling of benzotriazinones with organoaluminum reagents. acs.orgnih.gov For instance, the use of bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃), a stable and solid organoaluminum reagent, allows for the efficient ortho-methylation of a wide array of N-aryl and N-alkyl benzotriazinones. acs.orgnih.gov The reaction demonstrates good functional group tolerance. acs.org

The proposed catalytic cycle for this transformation begins with the reduction of the Pd(II) precursor to a catalytically active Pd(0) species. Oxidative addition of the 1,2,3-benzotriazin-4(3H)-one to the Pd(0) center, followed by nitrogen extrusion, generates a palladacycle intermediate. Transmetalation with the organoaluminum reagent and subsequent reductive elimination yields the ortho-alkylated benzamide product and regenerates the Pd(0) catalyst. acs.org

This palladium-catalyzed approach is not limited to methylation. By employing triethylaluminum (AlEt₃), the corresponding ortho-ethylated benzamides can also be synthesized, albeit with slightly lower yields for N-alkyl substituted benzotriazinones compared to their N-aryl counterparts. acs.org

Table 1: Palladium-Catalyzed ortho-Alkylation of N-Aryl-1,2,3-benzotriazin-4(3H)-ones

Entry N-Substituent Alkylating Reagent Product Yield (%)
1 Phenyl DABAL-Me₃ N-phenyl-2-methylbenzamide 85
2 4-Methoxyphenyl DABAL-Me₃ N-(4-methoxyphenyl)-2-methylbenzamide 82
3 4-Chlorophenyl DABAL-Me₃ N-(4-chlorophenyl)-2-methylbenzamide 78
4 Phenyl AlEt₃ N-phenyl-2-ethylbenzamide 71

In addition to palladium, nickel catalysts have been extensively used for denitrogenative cross-electrophile coupling reactions of benzotriazinones. dntb.gov.ua For example, an efficient nickel-catalyzed, manganese-mediated coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates provides access to ortho-alkylated secondary benzamides. dntb.gov.ua This method utilizes inexpensive dimethyl acetamide (B32628) (DMA) and tetrabutylammonium (B224687) iodide (TBAI) as a co-catalyst to convert alkyl sulfonates into more reactive iodides in situ. dntb.gov.ua Furthermore, nickel-catalyzed cross-coupling of benzotriazinones with aryl bromides, using zinc as a reductant, has been developed to generate a diverse range of ortho-arylated benzamide derivatives. researchgate.net

Acid-Mediated Denitrogenative Transformations

Beyond metal catalysis, acid-mediated conditions can also effectively promote the denitrogenative transformation of 1,2,3-benzotriazin-4(3H)-ones. These reactions offer a metal-free alternative for the synthesis of valuable organic molecules. researchgate.net The mechanism in these acid-promoted reactions is believed to involve the formation of a benzene diazonium intermediate, which can then be trapped by various nucleophiles. researchgate.net

A prime example is the efficient denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones mediated by trifluoroacetic acid (TFA). researchgate.net This metal-free approach is compatible with a broad range of benzotriazinones, affording ortho-hydroxylated benzamides in good to high yields with short reaction times. researchgate.net The synthetic utility of this method has been demonstrated in the preparation of the antimicrobial drug, Riparin C. researchgate.net

Another significant acid-promoted transformation is the denitrogenative transannulation of benzotriazinones to synthesize benzo[c] dntb.gov.uaresearchgate.netdithiol-3-ones. acs.org This represents the first example of an acid-mediated heteroannulation of benzotriazinones. Using sodium sulfide (B99878) as the sulfur source, this reaction provides a streamlined synthesis of diverse benzo[c] dntb.gov.uaresearchgate.netdithiol-3-ones under simple reaction conditions. researchgate.netacs.org

Table 2: Acid-Mediated Denitrogenative Functionalization of N-Phenyl-1,2,3-benzotriazin-4(3H)-one

Entry Reagents Product Yield (%)
1 Trifluoroacetic acid, H₂O N-phenyl-2-hydroxybenzamide 85

These acid-mediated reactions highlight the versatility of 1,2,3-benzotriazin-4(3H)-ones as synthons, providing pathways to ortho-functionalized benzamides and other heterocyclic systems without the need for transition metal catalysts. researchgate.netacs.org

Mechanistic Elucidation and Computational Investigations of Benzotriazinone Transformations

Quantum Chemical Calculations (Density Functional Theory, DFT) for Reaction Pathways

DFT calculations have provided profound insights into the energetics and step-by-step processes of benzotriazinone transformations. By modeling the potential energy surfaces of reactions, researchers can map out the most plausible mechanistic routes.

Elucidation of Catalytic Cycles (e.g., Co(III), Pd, Ni(0) catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, and benzotriazinones have proven to be versatile partners in these reactions, often undergoing denitrogenative coupling. researchgate.net Computational studies have been pivotal in deciphering the catalytic cycles for various metals.

Palladium and Nickel Catalysis: Palladium and Nickel catalysts are widely used to effect the cross-coupling of benzotriazinones with various partners. researchgate.net For instance, Ni(0)-catalyzed cross-electrophile coupling with aryl bromides and Pd-catalyzed coupling with organoaluminum reagents have been developed to produce ortho-functionalized benzamides. researchgate.net The general mechanistic pathway for these transformations, often supported by computational analysis, involves several key elementary steps. researchgate.netyoutube.com

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0)) undergoes oxidative addition into an aryl halide or another electrophilic partner. youtube.com

Coordination and Ring Opening: The benzotriazinone substrate coordinates to the metal center, followed by a ring-opening/denitrogenation event to form a key intermediate, often an arylmetal species, with the extrusion of stable N₂ gas. researchgate.net

Migratory Insertion/Transmetalation: Depending on the reaction partners, this step can involve the migratory insertion of an unsaturated molecule (like an alkene or alkyne) into a metal-carbon bond or a transmetalation step with an organometallic reagent. researchgate.net

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the metal center, regenerating the active low-valent catalyst to complete the cycle. researchgate.net

The table below summarizes key features of these elucidated catalytic cycles.

Catalyst SystemKey IntermediateCore Mechanistic StepsTypical Product
Co(II/III) PorphyrinCobalt(III)-Carbene RadicalCarbene Formation, 1,6-Hydrogen Atom Transfer (HAT), Radical Rebound8-Membered Heterocycles
Pd(0)/Pd(II)Palladium-Aryl SpeciesOxidative Addition, Denitrogenation, Coupling (e.g., with Organoaluminum), Reductive Eliminationortho-Alkylated Benzamides
Ni(0)/Ni(II)Nickel-Aryl SpeciesOxidative Addition, Denitrogenation, Migratory Insertion, Reductive Eliminationortho-Arylated/Alkylated Benzamides

Identification of Rate-Determining Steps (e.g., Migratory Insertion, Alkyne Insertion)

A critical aspect of mechanistic studies is the identification of the rate-determining step (RDS), which is the step with the highest energy barrier in the reaction profile. Migratory insertion, the process where two adjacent ligands on a metal complex combine, is a fundamental step in many catalytic cycles. wikipedia.org This can involve the insertion of various unsaturated molecules, such as alkenes or alkynes, into a metal-carbon or metal-hydride bond. wikipedia.orgnih.gov

In the cobalt-catalyzed synthesis of 1H-2-benzoxocins, DFT calculations revealed that the initial formation of the cobalt-carbene radical and the subsequent intramolecular 1,6-hydrogen atom transfer (HAT) are key steps. nih.gov The energy barriers for these steps were calculated, allowing for a comparison with alternative, competing pathways. For instance, the barrier for the desired 8-membered ring formation was found to be significantly lower than that for a potential side reaction leading to a 6-membered ring, thereby explaining the observed high chemoselectivity. nih.gov The rate of alkyne migratory insertion has been shown through time-resolved spectroscopy and computational modeling to depend on both the electronic properties of the alkyne and the nature of the ancillary ligands on the metal complex. nih.gov

Characterization of Intermediates and Transition States

While some stable intermediates can be isolated and characterized experimentally, many crucial species in a catalytic cycle, such as transition states and highly reactive intermediates, are fleeting. Computational chemistry provides invaluable information on the geometric and electronic structures of these transient species. nih.gov

For the cobalt-catalyzed cyclization, DFT calculations were used to model the full structures of all intermediates and transition states along the reaction pathway. nih.gov The Gibbs free energies of these species were calculated relative to a key intermediate, providing a quantitative energy profile of the entire catalytic cycle. This allows for a detailed understanding of the energetic landscape of the reaction. The characterization of intermediates is not limited to calculations; it is often a synergistic effort where computational data is compared with experimental results from techniques like mass spectrometry and spectroscopy to confirm the identity of species observed in the reaction mixture. nih.govuni-goettingen.de

The table below presents the calculated relative Gibbs free energies for key species in the proposed mechanism for the cobalt-catalyzed formation of 1H-2-benzoxocins, demonstrating the power of DFT in quantifying the reaction pathway. nih.gov

SpeciesDescriptionCalculated Relative Gibbs Free Energy (ΔG°, kcal/mol)
AInitial Cobalt Complex + Substrate0.0
TS1Transition State for Carbene Formation+14.8
BCobalt(III)-Carbene Radical Intermediate+10.9
TS2Transition State for 1,6-HAT+15.7
CPost-HAT Radical Intermediate+1.8
TS3Transition State for Radical Rebound (C-O formation)+15.8
DProduct Complex-30.8

Energies are relative to intermediate A and calculated at the BP86/def2-TZVP level of theory. Data sourced from reference nih.gov.

Computational Modeling of Selectivity (Regioselectivity, Enantioselectivity, Atroposelectivity)

Computational modeling is particularly powerful for explaining and predicting chemical selectivity. In reactions with multiple potential outcomes, DFT can be used to calculate the energy barriers for each competing pathway. The pathway with the lowest barrier is expected to be the major one, thus determining the product distribution.

This approach has been successfully applied to understand the high chemoselectivity in the cobalt-catalyzed synthesis of 1H-2-benzoxocins. nih.gov Calculations showed that the transition state leading to the 8-membered ring product was significantly lower in energy (by several kcal/mol) than the transition state for a competing pathway that would form a 6-membered dihydronaphthalene. This large energy difference translates to a high kinetic preference for the observed product. nih.gov

Similarly, DFT calculations are widely used to predict the regioselectivity of catalyzed reactions, such as the azide-alkyne cycloaddition to form triazoles. nih.gov By comparing the activation free energies for the formation of different regioisomers, the experimentally observed outcome can be rationalized and even predicted. Although specific examples for enantioselectivity or atroposelectivity in N-(1,2,3-benzotriazin-4-yl)benzamide transformations are not detailed in the provided sources, the computational methodology remains the same: modeling the transition states for the formation of different stereoisomers and identifying the lowest energy path.

Experimental Mechanistic Investigations Supporting Computational Models

Computational models, while powerful, must be validated by experimental evidence. A robust mechanistic proposal relies on the synergy between theoretical calculations and experimental observations.

In the study of the cobalt-catalyzed formation of 1H-2-benzoxocins, the proposed mechanism derived from DFT calculations was supported by several key experiments. nih.gov

Radical Trapping Experiments: The involvement of radical species, predicted by DFT, was confirmed using spin trapping experiments.

Control Experiments: Reactions were run under various conditions to rule out alternative mechanisms.

Spectroscopic and Structural Analysis: The structures of the final products were unequivocally confirmed by 2D-NMR spectroscopy and X-ray diffraction, matching the structures predicted to arise from the computationally-derived lowest-energy pathway. nih.gov

Similarly, in the study of a photocatalytic transformation of benzotriazinones, experimental mechanistic studies were performed specifically to understand the origin of the observed product selectivity and to support the computational findings. acs.org

Computational Analysis of Hydrogen Atom Shift Mechanisms (e.g., Nitrogen-Mediated)

Hydrogen atom transfer (HAT) is a fundamental reaction step that can be a key part of complex transformations. Computational analysis is crucial for understanding the feasibility and pathway of such steps.

A photocatalytic reaction of 1,2,3-benzotriazin-4(3H)-ones was shown to produce 3-substituted isoindolinones through a unique nitrogen-mediated hydrogen atom shift. acs.org Both experimental and computational mechanistic studies were conducted to unravel the origin of this selective transformation. The computational models likely explored the potential energy surface for the HAT event, identifying the transition state and confirming that the nitrogen atom plays a crucial role in mediating the hydrogen transfer.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Nature and Position on Reactivity and Transformation Efficiency

The nature and position of substituents on both the benzotriazine and benzamide (B126) rings significantly dictate the course and efficiency of chemical reactions. Substituents can activate or deactivate the molecule towards certain transformations, influence product yields, and determine selectivity. libretexts.org

Research on related 1,2,3-benzotriazin-4(3H)-ones demonstrates that the substituent at the N-3 position plays a critical role. For instance, in metal-catalyzed annulation reactions, N-aryl substituted benzotriazinones have shown more efficient results compared to their N-alkyl counterparts. researchgate.net This is attributed to the aryl group's ability to better support the formation of the necessary metal complex intermediate. researchgate.net Conversely, in certain photocatalytic reactions, a wide range of N-substituents, including various functional groups, are well-tolerated, indicating that the reaction mechanism is less sensitive to the substituent's electronic nature in those specific cases. nih.gov

The electronic properties of substituents on the benzene (B151609) rings are also crucial. Electron-donating groups (EDGs) generally increase the electron density of the aromatic system, activating it towards electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect, deactivating the ring. libretexts.org In the context of transformations involving the benzotriazine core, these effects can influence the stability of intermediates and transition states. For example, in the synthesis of novel 1,2,3-benzotriazin-4(3H)-one sulfonamides, a derivative bearing a dimethyl substituent was found to be a more potent inhibitor of α-amylase than the standard acarbose, highlighting how simple alkyl groups can enhance biological activity in certain contexts. researchgate.net

The following table summarizes the general influence of substituent types on the reactivity of the benzotriazine scaffold based on established chemical principles and findings from related compounds.

Substituent TypePositionGeneral Effect on Reactivity/TransformationExample from Related Compounds
Aryl (e.g., Phenyl)N-3 of BenzotriazinoneEnhances efficiency in metal-catalyzed reactions by stabilizing metal complex intermediates. researchgate.netPhenyl-substituted benzotriazinones provide better yields in Ni-catalyzed annulations compared to alkyl-substituted ones. researchgate.net
Alkyl (e.g., Methyl)N-3 of BenzotriazinoneGenerally less effective in supporting metal-catalyzed reactions compared to aryl groups. researchgate.netThe reaction of an unsubstituted (R=H) benzotriazinone with an unsaturated ketone resulted in multiple products and a low yield (13%) of the target. researchgate.net
Electron-Donating Groups (EDGs)Benzene RingActivate the ring towards electrophilic substitution, potentially increasing reaction rates. libretexts.orgA methoxy (B1213986) group can increase the rate of electrophilic substitution by a factor of 10,000. libretexts.org
Electron-Withdrawing Groups (EWGs)Benzene RingDeactivate the ring towards electrophilic substitution, potentially decreasing reaction rates. libretexts.orgA nitro group can decrease the ring's reactivity by a factor of one million. libretexts.org

Role of Electronic and Steric Factors in Reaction Outcomes

The outcome of reactions involving N-(1,2,3-benzotriazin-4-yl)benzamide is governed by a delicate balance of electronic and steric factors. These factors determine not only the rate of reaction but also the regioselectivity and stereoselectivity of the transformation.

Electronic Factors: The electronic influence of a substituent is a combination of its inductive and resonance (or conjugative) effects. libretexts.org For the benzotriazine system, atoms like nitrogen and oxygen bonded to the ring exert an inductive electron withdrawal but can also donate a lone pair of electrons through resonance, which stabilizes adjacent positive charges in an intermediate. libretexts.org This stabilization is key in electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org In denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones, the electronic nature of the substituents can dictate the feasibility of forming key intermediates, such as a five-membered palladacycle in palladium-catalyzed reactions. researchgate.net

Steric Factors: Steric hindrance, or the spatial arrangement of atoms and groups, can impede the approach of a reagent to the reaction center. nih.gov In reactions of benzotriazine derivatives, bulky substituents can influence which of several possible reaction pathways is favored. For example, divergent reactivity has been observed in reactions of 1,2,3-benzotriazin-4(3H)-ones, where a switch from nickel catalysis to photocatalysis leads to completely different products (3,4-dihydroisoquinolin-1(2H)-ones vs. 3-substituted isoindolinones). nih.gov While the catalyst is the primary driver, the steric environment around the reactive site, influenced by the N-substituent, can affect the stability of the transition states for each pathway. Interestingly, some computational studies on other reaction types have shown that the activation barrier for bulkier groups may not arise from increased steric repulsion in the transition state, but rather from a weakening of attractive electrostatic and orbital interactions. nih.gov

The interplay is evident in the selectivity of reactions. For example, the steric bulk of substituents on the incoming reactant can influence its orientation when approaching the benzotriazine molecule, thereby controlling the regioselectivity of the addition or annulation.

Correlation of Theoretical Descriptors with Observed Chemical Behavior

Computational chemistry provides powerful tools to quantify the properties of molecules and correlate them with observed reactivity. Theoretical descriptors offer insight into the electronic structure, stability, and potential reaction pathways of this compound and its analogues.

Molecular Orbital Energies and Reactivity: Density Functional Theory (DFT) studies on related benzotriazinone derivatives have shown a strong correlation between theoretical descriptors and biological or chemical activity. researchgate.net For instance, low values for chemical hardness and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap have been linked to strong binding interactions with biological molecules. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron to a higher energy state, facilitating chemical transformations.

Bond Lengths and Aromaticity: Analysis of the crystal structures of benzotriazole (B28993) derivatives reveals that the heterocyclic ring has longer average bond lengths compared to simpler 1,2,3-triazole systems. nih.gov This elongation indicates a diminished aromatic character and, consequently, a higher intrinsic reactivity for the benzotriazole scaffold. nih.gov An electron-withdrawing substituent at the C-4 position can slightly shorten the N(2)–N(3) bond, which could influence the ease with which the molecule undergoes denitrogenation. nih.gov

Computed Physicochemical Properties: Properties such as the partition coefficient (XLogP3), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts can be calculated and used to predict the behavior of molecules. For the related compound 4-amino-N-(benzotriazol-1-yl)benzamide, these descriptors have been computed, providing a quantitative basis for understanding its potential interactions. nih.gov These descriptors are fundamental in SPR studies, linking molecular structure to properties like solubility and membrane permeability.

The following table lists key theoretical descriptors and their relevance to the chemical behavior of benzotriazine derivatives.

Theoretical DescriptorDefinitionRelevance to Chemical BehaviorSource Example
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap is correlated with higher chemical reactivity and facilitates electronic transitions. researchgate.netLow orbital energy gap values in some derivatives reinforced their strong binding interactions. researchgate.net
Chemical HardnessA measure of resistance to deformation or change in electron distribution. Related to the HOMO-LUMO gap.Lower chemical hardness indicates higher reactivity. researchgate.netDerivatives with the lowest chemical hardness values showed strong binding. researchgate.net
Average Ring Bond LengthThe average length of the chemical bonds within the heterocyclic ring.Longer average bond lengths in the benzotriazole ring suggest lower aromaticity and higher reactivity. nih.govThe average bond length in benzotriazole derivatives is longer (1.361 Å) than in 1,2,3-triazole derivatives (1.346 Å). nih.gov
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.Predicts transport properties of molecules, such as intestinal absorption or blood-brain barrier penetration.The TPSA for 4-amino-N-(benzotriazol-1-yl)benzamide is 87.9 Ų. nih.gov
XLogP3A computed value for the logarithm of the octanol/water partition coefficient.Indicates the lipophilicity of a molecule, affecting its solubility and pharmacokinetic properties.The XLogP3 for 4-amino-N-(benzotriazol-1-yl)benzamide is 1.7. nih.gov

Computational Chemistry and Molecular Modeling for Interactions and Properties

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. mdpi.com This method is instrumental in understanding the binding mechanism of potential drug candidates. For derivatives of the 1,2,3-benzotriazin-4-one scaffold, molecular docking studies have been employed to investigate their binding modes within the active sites of various enzymes. nih.gov

For instance, various newly synthesized 1,2,3-benzotriazin-4-one derivatives have been subjected to molecular modeling studies to explore their binding interactions with the C-Met kinase active site, a target implicated in cancer. researchgate.net Docking simulations are validated by redocking a co-crystallized native ligand into the active site of the protein to ensure the docking protocol can accurately reproduce the known binding mode. mdpi.com The primary goals of these studies are to predict the ligand-receptor complexes, interpret the binding affinities, and understand the orientation of the compounds within the active site. mdpi.com

Table 1: Example Docking Scores of Benzamide (B126) Derivatives
CompoundTarget ProteinDocking Score (kcal/mol)Reference
Benzamide Derivative 1cS. aureus Co-crystallized protein-66.87 mdpi.com
Benzamide Derivative 1nS. aureus Co-crystallized protein-67.58 mdpi.com
Benzotriazinone Derivative 9aE. coli Fab-H receptorHigh Binding Affinity nih.gov
Benzotriazinone Derivative 3Vitamin D receptorHigh Binding Affinity nih.gov

A detailed analysis of the docking poses reveals specific interactions that stabilize the ligand within the protein's active site. Hydrogen bonding is a crucial interaction in ligand-receptor recognition. nih.govescholarship.org In studies of benzamide derivatives, hydrogen bonds were observed with key amino acid residues. For example, compounds have shown hydrogen bonding with residues such as ARG 76 and GLY 101 in the active site of S. aureus proteins. mdpi.com Similarly, docking studies of benzotriazinone derivatives against the E. coli Fab-H receptor and the vitamin D receptor have demonstrated strong binding affinities, which are attributed to specific hydrogen bonds and other interactions. nih.gov

The binding mode analysis for 1,2,3-benzotriazine-4-one derivatives docked into the C-Met kinase active site showed various bonding interactions with critical amino acid residues. researchgate.net These interactions are fundamental for the recognition of the active site and the subsequent biological activity of the compounds. researchgate.net The ability to form these specific interactions, particularly hydrogen bonds with the protein backbone or side-chain residues, is a key determinant of a compound's potency. nih.gov

Table 2: Hydrogen Bond Interactions of Benzamide Derivatives
CompoundInteracting Amino Acid ResidueBond Length (Å)Reference
Natural LigandARG 1362.700, 3.069 mdpi.com
Natural LigandARG 763.138 mdpi.com
Benzamide Derivative 1cARG 762.878 mdpi.com
Benzamide Derivative 1cGLY 1012.830, 3.182 mdpi.com
Benzamide Derivative 1nGLY 1012.755, 3.178 mdpi.com

Quantum Chemical Calculations for Electronic Structure Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgrsc.org These calculations provide a deeper understanding of the intrinsic properties of compounds like N-(1,2,3-benzotriazin-4-yl)benzamide.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net

For molecules with a D–π–A (Donor-π bridge-Acceptor) structure, the electron density in the HOMO is typically located on the electron-donating group and the π-linker, while the LUMO's electron density is on the electron-withdrawing unit and the π-linker. researchgate.net This separation of the frontier orbitals is crucial for activities like non-linear optical (NLO) properties. FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attacks, providing insights into reaction mechanisms. youtube.com For large systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to localize the reactive regions. nih.gov

Table 3: Conceptual FMO Data for Benzotriazine Derivatives
Molecular OrbitalEnergy (eV)Description
HOMO(Example Value) -6.2Associated with nucleophilicity; electron-donating capability. youtube.com
LUMO(Example Value) -1.5Associated with electrophilicity; electron-accepting capability. youtube.com
HOMO-LUMO Gap(Example Value) 4.7Indicates chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. researchgate.net The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potentials. researchgate.net

MEP analysis can predict sites for hydrogen bonding and other non-covalent interactions that are central to ligand-receptor binding. researchgate.net For flavone (B191248) derivatives, a correlation was found between the negative MEP values in specific regions and their biological activity. nih.gov For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atoms of the triazine ring, identifying them as potential hydrogen bond acceptors. The hydrogen on the amide group would show a positive potential, marking it as a hydrogen bond donor.

Advanced Computational Methodologies and Basis Sets in Chemical Research

The accuracy of computational studies heavily relies on the chosen methodology and basis set. In research involving benzotriazine derivatives, Density Functional Theory (DFT) is a commonly used method. rsc.orgrsc.org A popular functional for these types of calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.net

The choice of basis set is also critical. Basis sets are sets of mathematical functions used to build the molecular orbitals. For structural optimizations and property calculations of benzotriazine-related compounds, basis sets like 6-311+G(d,p) have been employed. rsc.org This notation indicates a triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for describing the electronic structure and geometry of such molecules. The use of these advanced methods allows for reliable comparison between theoretical calculations and experimental data. rsc.org

Compound Name Reference

Table 4: List of Chemical Compounds
Compound Name
This compound
1,2,3-benzotriazin-4-one
N-Isopropyl-2-(4-oxobenzo[d] mdpi.comnih.govresearchgate.nettriazin-3(4H)-yl)acetamide
1-(2-Methoxyphenyl)-3-(phenyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl

Applications of 1,2,3 Benzotriazine 4 3h Ones As Synthetic Building Blocks

Precursors for ortho-Substituted Benzamides and Related Structures

A significant application of N-substituted 1,2,3-benzotriazin-4(3H)-ones is in the regioselective synthesis of ortho-substituted benzamides. These transformations provide a powerful alternative to traditional ortho-functionalization methods.

Recent research has demonstrated a palladium-catalyzed denitrogenative cross-coupling reaction for the ortho-alkylation of benzamides. acs.org Using the stable and solid organoaluminum reagent bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃), a range of N-substituted 1,2,3-benzotriazin-4(3H)-ones can be converted into their corresponding ortho-methylated benzamides. acs.org The reaction proceeds efficiently with a Pd(OAc)₂/XantPhos catalyst system. acs.org This method has been extended to achieve ortho-ethylation using triethylaluminum (B1256330), showcasing its versatility. acs.org

Table 1: Palladium-Catalyzed ortho-Alkylation of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones
N-Substituent of BenzotriazinoneAlkylating AgentResulting ortho-Substituted Benzamide (B126)Reference
PhenylDABAL-Me₃N-phenyl-2-methylbenzamide acs.org
4-MethoxyphenylDABAL-Me₃N-(4-methoxyphenyl)-2-methylbenzamide acs.org
BenzylDABAL-Me₃N-benzyl-2-methylbenzamide acs.org
PhenylTriethylaluminumN-phenyl-2-ethylbenzamide acs.org

Furthermore, visible-light-promoted reactions enable other types of ortho-functionalization. A regioselective denitrogenative cross-coupling between benzotriazinones and selenosulfonates has been developed to synthesize ortho-selenylated benzamides under mild conditions. rsc.org This protocol was also adapted for a one-pot, two-step synthesis of ebselen (B1671040) and its analogs. rsc.org These methods highlight the capacity of benzotriazinones to serve as precursors for benzamides with diverse functionalities at the ortho position, including alkyl, aryl, hydroxyl, and selenyl groups. nih.govacs.orgrsc.org

Construction of Complex Fused Heterocycles (e.g., Isoquinolones, Isoindolinones)

The reactive intermediates generated from the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones are particularly useful in annulation reactions to form complex fused heterocyclic systems, such as isoquinolones and isoindolinones, which are prevalent in biologically active molecules. acs.orgmdpi.com

Isoquinolones: A novel and efficient method for synthesizing substituted isoquinolones involves a visible-light-promoted, regioselective denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones. acs.orgacs.org This process, which can be conducted at room temperature using a photocatalyst, yields a variety of isoquinolones in good yields. acs.orgacs.org The proposed mechanism involves a single-electron transfer (SET) pathway, where the reduced benzotriazinone expels nitrogen gas to form a key radical anion intermediate that subsequently reacts with the alkyne. acs.org

Table 2: Synthesis of Substituted Isoquinolones via Visible-Light-Promoted Alkyne Insertion
N-Substituent of BenzotriazinoneTerminal Alkyne Substituent (R)Isolated Yield (%)Reference
MethylPhenyl84 acs.orgacs.org
Methyl4-Methoxyphenyl75 acs.org
Methyl4-Chlorophenyl78 acs.org
MethylCyclohexyl61 acs.org
BenzylPhenyl81 acs.org

Isoindolinones: The synthesis of 3-substituted isoindolinones can be achieved through a regioselective, visible-light-mediated denitrogenative insertion of alkenes into 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov This photocatalytic method shows divergent reactivity compared to nickel-catalyzed systems, which tend to produce 3,4-dihydroisoquinolin-1(2H)-ones. acs.orgnih.gov The photocatalytic pathway proceeds via denitrogenation followed by a distinctive nitrogen-mediated hydrogen atom shift, leading exclusively to the formation of 3-substituted isoindolinones. acs.orgnih.gov The reaction is compatible with a broad range of activated terminal alkenes and cyclic α,β-unsaturated esters and ketones. acs.org

Table 3: Photocatalytic Synthesis of 3-Substituted Isoindolinones from 1,2,3-Benzotriazin-4(3H)-ones
N-Substituent of BenzotriazinoneAlkene PartnerResulting IsoindolinoneReference
BenzylMethyl acrylate3-Substituted isoindolinone acs.orgnih.gov
PhenylAcrylonitrile3-Substituted isoindolinone acs.org
MethylEthyl vinyl ketone3-Substituted isoindolinone acs.org
BenzylCyclopent-2-en-1-oneFused cyclic isoindolinone acs.orgnih.gov

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

Beyond the synthesis of benzamides and specific fused systems, 1,2,3-benzotriazin-4(3H)-ones are precursors to a broader range of nitrogen-containing heterocycles. researchgate.net The specific product obtained often depends on the reaction conditions and the nature of the coupling partner.

For instance, nickel-catalyzed denitrogenative annulation reactions between 1,2,3-benzotriazin-4(3H)-ones and 1,3-dienes lead to the formation of a variety of 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This transformation provides a different heterocyclic core compared to the reactions with simple alkenes under photocatalysis. acs.orgresearchgate.net

Thermal reactions also yield unique heterocyclic structures. The thermal condensation of 1,2,3-benzotriazin-4(3H)-one with α-amino acids results in the formation of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. amerigoscientific.comottokemi.com Simple thermolysis of the parent compound can also produce the more complex quinazolino[3,2-c] acs.orgacs.orgacs.orgbenzotriazin-8-one. amerigoscientific.comottokemi.com These examples underscore the programmability of the benzotriazinone core to access a wide diversity of valuable heterocyclic scaffolds. researchgate.net

Table 4: Synthesis of Various Heterocycles from 1,2,3-Benzotriazin-4(3H)-one
Reaction TypeReactant(s)Resulting HeterocycleReference
Thermal Condensation1,2,3-Benzotriazin-4(3H)-one, α-Amino Acids3H-1,4-Benzodiazepin-(1H,4H)-2,5-diones amerigoscientific.comottokemi.com
Thermolysis1,2,3-Benzotriazin-4(3H)-oneQuinazolino[3,2-c] acs.orgacs.orgacs.orgbenzotriazin-8-one amerigoscientific.comottokemi.com
Ni-Catalyzed Annulation1,2,3-Benzotriazin-4(3H)-ones, 1,3-Dienes3,4-Dihydroisoquinolin-1(2H)-ones researchgate.net
Acid-Mediated Heteroannulation1,2,3-Benzotriazin-4(3H)-onesBenzo[c] acs.orgacs.orgdithiol-3-ones acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1,2,3-benzotriazin-4-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between benzotriazin-4-yl amines and benzoyl derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography (e.g., chloroform:methanol = 3:1) followed by recrystallization from dimethyl ether improves yield and purity .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzoyl chloride) to suppress side products.

Q. How should researchers characterize the purity and structural identity of N-(1,2,3-benzotriazin-4-yl)benzamide?

  • Analytical techniques :

  • HPLC-MS : Confirm molecular weight (e.g., m/z 301.3 for [M+H]⁺) and detect impurities .
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H bend at ~3450 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Procedure : Use a tiered approach:

Screen in polar aprotic solvents (DMSO, DMF) for initial solubility (e.g., 0.6 µg/mL in DMSO ).

Test in aqueous buffers (pH 1–12) with co-solvents (e.g., PEG400 or HPβCD) to mimic physiological conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of N-(1,2,3-benzotriazin-4-yl)benzamide?

  • Protocol :

  • Crystallization : Use slow evaporation from dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
  • Data collection : Collect high-resolution data (≤0.8 Å) at 100 K using synchrotron radiation.
  • Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in the benzotriazinyl moiety via PART commands .
  • Validation : Check for R-factor convergence (R₁ < 5%) and validate geometry with ORTEP-3 .

Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., DFT vs. observed reactivity)?

  • Approach :

  • DFT calibration : Re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) using crystallographic coordinates from SC-XRD .
  • Experimental validation : Perform kinetic studies (e.g., Hammett plots) to correlate electronic effects with reaction rates .
  • Statistical analysis : Use Bland-Altman plots to quantify systematic errors between computational and experimental bond lengths/angles .

Q. How can researchers design biological activity studies for N-(1,2,3-benzotriazin-4-yl)benzamide analogs?

  • Experimental design :

  • Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases, HDACs) based on structural similarity to known inhibitors .
  • Assay optimization : Use fluorescence polarization for binding affinity (IC₅₀) and Western blotting for downstream biomarker validation .
  • SAR analysis : Introduce substituents (e.g., CF₃, methyl) at the benzamide para-position to modulate lipophilicity and metabolic stability .

Q. What advanced analytical techniques are critical for studying metabolic stability and degradation pathways?

  • Techniques :

  • LC-HRMS/MS : Identify metabolites via fragmentation patterns (e.g., hydroxylation at the benzotriazine ring) .
  • Isotope labeling : Use ¹⁴C-labeled analogs to trace degradation products in microsomal assays .
  • In situ imaging : MALDI-TOF MS imaging on tissue sections to map compound distribution and accumulation .

Methodological Resources

Q. Which software tools are recommended for crystallographic data analysis?

  • Tools :

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling twinned data .
  • WinGX : Integrate SHELX with ORTEP-3 for graphical representation and publication-quality figures .

Q. How can researchers address low solubility in biological assays?

  • Strategies :

  • Co-solvent systems : Use HPβCD (20% w/v) in PBS to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release in cell culture .

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